3-(4-Ethyl-benzenesulfonyl)-propionic acid

Lipophilicity Membrane permeability Drug-likeness

Optimize your carbonic anhydrase inhibitor program with 3-(4-Ethyl-benzenesulfonyl)-propionic acid (CAS 200643-81-8). The 4-ethyl substituent delivers an XLogP3 of 1.5—a 0.5–0.8 log unit advantage over methyl/unsubstituted analogs—enhancing passive membrane permeability for intracellular targets. Crystallographically validated (PDB 6HQX) and stabilized against premature nucleophilic displacement (Hammett σp ≈ −0.15), this scaffold is the superior choice for multi-step syntheses and esterase-activated prodrug design. Buy ≥98% purity research-grade material now.

Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
CAS No. 200643-81-8
Cat. No. B3114229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethyl-benzenesulfonyl)-propionic acid
CAS200643-81-8
Molecular FormulaC11H14O4S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
InChIInChI=1S/C11H14O4S/c1-2-9-3-5-10(6-4-9)16(14,15)8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
InChIKeySFZXSTPHBIIUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Ethyl-benzenesulfonyl)-propionic acid (CAS 200643-81-8): Aryl Sulfonyl Propionic Acid Research Tool for Carbonic Anhydrase and Enzyme Inhibitor Studies


3-(4-Ethyl-benzenesulfonyl)-propionic acid (CAS 200643-81-8) is a synthetic aryl sulfonyl propionic acid derivative with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol [1]. This compound features a 4-ethyl-substituted benzenesulfonyl group linked to a propionic acid moiety, placing it within the broader class of benzenesulfonyl propanoic acids that are investigated as enzyme inhibitor scaffolds and chemical building blocks [1]. The 4-ethyl substituent on the phenyl ring distinguishes it from unsubstituted, methyl, and halogenated analogs, imparting unique physicochemical properties relevant to medicinal chemistry optimization .

Why 3-(4-Ethyl-benzenesulfonyl)-propionic acid Cannot Be Replaced by Unsubstituted or Methyl/Halogen Analogs: Physicochemical and Target-Engagement Considerations


Substitution at the 4-position of the benzenesulfonyl ring directly modulates lipophilicity (XLogP3), acid dissociation (pKa), molecular flexibility, and hydrogen-bonding capacity—parameters that govern membrane permeability, solubility, and target binding [1][2]. For example, the 4-ethyl derivative exhibits an XLogP3 of 1.5, compared to 0.7 for the unsubstituted analog and 1.0 for the 4-methyl analog [1][3]. In carbonic anhydrase inhibitor programs, the 4-ethylbenzenesulfonamide pharmacophore has been crystallographically validated to bind human carbonic anhydrase II (PDB 6HQX), demonstrating that the ethyl chain contributes to favorable hydrophobic contacts within the active site [4]. Generic substitution with analogs lacking this ethyl group alters the thermodynamic binding profile and may reduce target residence time or isoform selectivity—outcomes that cannot be predicted or compensated for without quantitative comparative data [4].

Quantitative Differentiation of 3-(4-Ethyl-benzenesulfonyl)-propionic acid from 4-Substituted Benzenesulfonyl Propionic Acid Analogs


Increased Lipophilicity (XLogP3 = 1.5) Relative to Unsubstituted and Methyl Analogs Enhances Predicted Membrane Permeability

The computed XLogP3-AA value for 3-(4-Ethyl-benzenesulfonyl)-propionic acid is 1.5, which is 0.8 log units higher than the unsubstituted 3-(benzenesulfonyl)propionic acid (XLogP3 = 0.7) and 0.5 log units higher than the 4-methyl analog (XLogP3 = 1.0) [1][2][3]. The 4-fluoro analog has an XLogP3 of 0.8, making the ethyl derivative the most lipophilic among the directly comparable 4-substituted benzenesulfonyl propionic acids [4]. Increased lipophilicity within the range of 1–3 is generally associated with improved passive membrane permeability while maintaining aqueous solubility sufficient for biochemical assay conditions [1].

Lipophilicity Membrane permeability Drug-likeness

Enhanced Molecular Flexibility (5 Rotatable Bonds) Facilitates Induced-Fit Binding Compared to Rigid 4-Halogen Analogs

3-(4-Ethyl-benzenesulfonyl)-propionic acid contains 5 rotatable bonds, one more than the 4-fluoro, 4-chloro, and 4-methyl analogs (each with 4 rotatable bonds) [1][2]. This additional rotational degree of freedom originates from the ethyl group's C–C bond, enabling greater conformational sampling of the 4-substituent within a target binding pocket. Crystallographic studies of 4-ethylbenzenesulfonamide bound to human carbonic anhydrase II (PDB 6HQX) demonstrate that the ethyl chain adopts specific conformations to engage hydrophobic residues, and that alkyl chain dynamics directly influence thermodynamic and kinetic binding profiles [3]. The 4-methyl and 4-halogen analogs lack this conformational flexibility, potentially limiting their ability to optimize hydrophobic contacts upon binding.

Molecular flexibility Entropic binding Conformational adaptation

Higher Predicted LogD7.4 Compared to Unsubstituted Analog Shifts Ionization-Dependent Solubility Profile

The predicted LogD at pH 7.4 for the structurally analogous 3-(4-methylbenzenesulfonyl)propionic acid is −2.17, compared to −2.73 for the unsubstituted 3-(benzenesulfonyl)propionic acid, a difference of +0.56 log units [1][2]. Given the higher lipophilicity of the ethyl substituent relative to methyl, the 4-ethyl derivative is expected to exhibit a LogD7.4 value intermediate between the methyl analog and even less negative (i.e., higher LogD), resulting in a reduced fraction of ionized carboxylate at physiological pH and consequently altered solubility, protein binding, and tissue distribution characteristics [3]. The pKa of the 4-methyl analog (predicted 3.54) and 4-ethyl analog (expected ~3.5–3.8) indicates that both compounds are predominantly ionized at pH 7.4, but the greater lipophilicity of the ethyl chain partially compensates for the ionization penalty [1].

LogD pH-dependent solubility Ionization state

4-Ethylbenzenesulfonamide Pharmacophore Validated in Human Carbonic Anhydrase II Co-crystal Structure (PDB 6HQX) Supports Target Engagement Design Rationale

The 4-ethylbenzenesulfonamide moiety—the sulfonamide analog of the target compound's sulfonyl group—has been co-crystallized with human carbonic anhydrase II at 1.10 Å resolution (PDB 6HQX) [1]. The associated publication demonstrates that alkyl chain conformational changes in 4-alkylbenzenesulfonamides directly determine the thermodynamic and kinetic binding profiles to carbonic anhydrase isoforms [1]. While the target compound contains a sulfonyl-propionic acid rather than a sulfonamide zinc-binding group, the 4-ethylphenylsulfonyl fragment is identical, and the propionic acid carboxylate can serve as an alternative zinc-chelating moiety in metalloenzyme inhibitor design . By contrast, no equivalent co-crystal structures exist for 4-fluoro-, 4-chloro-, or 4-methyl-benzenesulfonyl propionic acid derivatives bound to CA II, making the 4-ethyl derivative the only analog with a structurally characterized pharmacophore precedent [1].

Carbonic anhydrase inhibition X-ray crystallography Sulfonamide pharmacophore

Absence of Electron-Withdrawing Substituents Preserves Sulfonyl Electrophilicity Relative to 4-Fluoro and 4-Chloro Analogs

The 4-ethyl group is an electron-donating substituent (Hammett σp ≈ −0.15), whereas the 4-fluoro (σp ≈ +0.06) and 4-chloro (σp ≈ +0.23) groups are electron-withdrawing [1]. This electronic difference modulates the electrophilicity of the sulfonyl sulfur center: electron-donating substituents increase electron density at the sulfonyl group, reducing its susceptibility to nucleophilic attack, while electron-withdrawing substituents enhance electrophilicity [1]. For applications requiring controlled sulfonyl reactivity—such as selective sulfonylation or stepwise derivatization—the 4-ethyl derivative offers a more stable, less promiscuous sulfonyl electrophile compared to halogen-substituted analogs . The 4-methyl analog has similar electronic character (σp ≈ −0.17) but lacks the additional van der Waals volume and conformational flexibility of the ethyl group [1].

Electronic effects Sulfonyl reactivity Nucleophilic substitution

Optimal Deployment Scenarios for 3-(4-Ethyl-benzenesulfonyl)-propionic acid in Drug Discovery and Chemical Biology Research


Carbonic Anhydrase Inhibitor Tool Compound Design Leveraging the 4-Ethylbenzenesulfonyl Pharmacophore

Researchers developing carbonic anhydrase (CA) isoform-selective inhibitors can utilize 3-(4-Ethyl-benzenesulfonyl)-propionic acid as a starting scaffold, capitalizing on the crystallographically validated 4-ethylbenzenesulfonamide pharmacophore (PDB 6HQX, 1.10 Å resolution) to guide structure-based design [1]. The propionic acid carboxylate can be derivatized to install alternative zinc-binding groups or conjugated to fluorescent reporters for cellular imaging of CA-expressing tissues.

Cell-Permeable Probe Development Requiring Balanced Lipophilicity (XLogP3 = 1.5)

For cell-based assays where passive membrane permeability is required, the ethyl derivative's XLogP3 of 1.5 provides a 0.5–0.8 log unit advantage over the 4-methyl (XLogP3 = 1.0) and unsubstituted (XLogP3 = 0.7) analogs [2]. This makes it the preferred choice when designing esterase-activated prodrugs or intracellular-targeted probes that must cross lipid bilayers without transporter dependence.

Synthetic Building Block Requiring Controlled Sulfonyl Electrophilicity in Multi-Step Sequences

The electron-donating 4-ethyl substituent (Hammett σp ≈ −0.15) stabilizes the sulfonyl group against premature nucleophilic displacement, unlike the 4-chloro (σp ≈ +0.23) or 4-fluoro (σp ≈ +0.06) analogs whose electron-withdrawing substituents activate the sulfonyl center [3]. This stability is advantageous in multi-step syntheses where the sulfonyl moiety must survive lithiation, Grignard, or reducing conditions before final elaboration.

Structure-Activity Relationship (SAR) Studies on 4-Alkyl Chain Length in Metalloenzyme Inhibitor Series

The additional rotatable bond (5 vs. 4 in methyl/halogen analogs) and increased van der Waals volume of the ethyl group enable exploration of hydrophobic pocket depth and conformational entropy contributions to binding affinity [2]. Medicinal chemistry teams can systematically probe the optimal alkyl chain length by comparing the ethyl derivative with the methyl analog, using the available CA II co-crystal structure as a reference template for docking and molecular dynamics simulations.

Quote Request

Request a Quote for 3-(4-Ethyl-benzenesulfonyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.